molecular formula C45H82N12O14S2 B1666051 Anti-inflammatory peptide 1 CAS No. 118850-71-8

Anti-inflammatory peptide 1

Cat. No.: B1666051
CAS No.: 118850-71-8
M. Wt: 1079.3 g/mol
InChI Key: XVZUZGWPOCVGGZ-NETRMLAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-Inflammatory Peptide 1 is a bioactive peptide known for its potent anti-inflammatory properties. It is derived from various natural sources, including plants, animals, and microorganisms. This peptide plays a crucial role in modulating the immune response and reducing inflammation, making it a valuable compound in medical and pharmaceutical research .

Scientific Research Applications

Anti-Inflammatory Peptide 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Some peptides act as hormones or neurotransmitters, while others have antimicrobial or immunomodulatory effects .

Safety and Hazards

The safety and hazards associated with a peptide depend on its specific sequence and properties. Some peptides are toxic or allergenic, while others are safe for use in humans .

Future Directions

The field of peptide research is rapidly advancing, with new methods for peptide synthesis and analysis being developed. Future research may also discover new biological roles for peptides and develop new peptide-based therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-Inflammatory Peptide 1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions: Anti-Inflammatory Peptide 1 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

    Substitution: Amino acid residues in the peptide can be substituted to modify its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are used for substitution reactions.

Major Products: The major products formed from these reactions include modified peptides with altered stability, activity, or binding properties .

Comparison with Similar Compounds

Anti-Inflammatory Peptide 1 can be compared with other similar compounds, such as:

    Antiflammin: Another anti-inflammatory peptide with similar immunomodulatory properties.

    N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): A peptide known for its anti-inflammatory and antifibrotic effects.

    Bee Venom Peptides: Peptides derived from bee venom that exhibit anti-inflammatory and antimicrobial properties.

Uniqueness: this compound is unique due to its specific amino acid sequence and its ability to modulate multiple inflammatory pathways simultaneously. This makes it a versatile and potent anti-inflammatory agent .

Properties

IUPAC Name

3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZUZGWPOCVGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N12O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anti-inflammatory peptide 1
Reactant of Route 2
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Reactant of Route 3
Anti-inflammatory peptide 1
Reactant of Route 4
Anti-inflammatory peptide 1
Reactant of Route 5
Anti-inflammatory peptide 1
Reactant of Route 6
Anti-inflammatory peptide 1

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